molecular formula C15H17N3O3 B5399121 N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea

N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea

Cat. No. B5399121
M. Wt: 287.31 g/mol
InChI Key: ASAVNDVMMTZKGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood, but it is believed to act through multiple pathways. In cancer treatment, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the activity of various enzymes involved in cell proliferation and induce apoptosis through the activation of caspases. In neuroprotection, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to protect neurons from oxidative stress and inflammation. Additionally, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to have various biochemical and physiological effects in different research areas. In cancer treatment, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been found to protect neurons from oxidative stress and inflammation, leading to improved cognitive function and reduced neurodegeneration. Additionally, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high yield and purity, making it suitable for various research applications. It is also relatively stable and can be stored for long periods without degradation. However, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in some research applications.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, including its potential use in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea and its potential side effects. Furthermore, the development of new analogs of N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea may lead to the discovery of more potent and selective compounds for various research applications.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is a promising chemical compound that has shown potential in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea and its analogs for various research applications.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction between 2,4-dimethoxyaniline and 5-methyl-2-pyridinecarboxylic acid, followed by the reaction with phosgene and ammonia. The final product is obtained in high yield and purity, making it suitable for various research applications.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential use in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, N-(2,4-dimethoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-7-14(16-9-10)18-15(19)17-12-6-5-11(20-2)8-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAVNDVMMTZKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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